1-(3,4-Diethoxybenzenesulfonyl)piperazine
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Overview
Description
1-(3,4-Diethoxybenzenesulfonyl)piperazine is a chemical compound with the molecular formula C14H22N2O4S. It is characterized by the presence of a piperazine ring substituted with a 3,4-diethoxybenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)piperazine typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives .
Scientific Research Applications
1-(3,4-Diethoxybenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
Comparison with Similar Compounds
- 1-(4-Methoxybenzenesulfonyl)piperazine
- 1-(4-Ethoxybenzenesulfonyl)piperazine
- 1-(3,4-Dimethoxybenzenesulfonyl)piperazine
Uniqueness: 1-(3,4-Diethoxybenzenesulfonyl)piperazine is unique due to the presence of two ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(3,4-diethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVYVYLNSSEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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